2-(2-chlorophenoxy)-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(2-chlorophenoxy)-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)acetohydrazide" is a derivative of acetohydrazide, a compound known for its potential in various chemical applications. This specific derivative has been studied for its unique chemical and physical properties, making it a subject of interest in material science and organic chemistry.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves condensation reactions with various aldehydes or ketones. The synthesis process may involve refluxing in suitable solvents and using catalysts to achieve the desired hydrazide derivative. For example, in a related study, a derivative was synthesized and grown as a single crystal from DMF solution, indicating the potential for similar synthesis pathways for our compound of interest (Purandara et al., 2019).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of N'-substituted benzylidene moiety, which is crucial for their chemical behavior. X-ray diffraction techniques are often used to determine their crystal structure, as seen in related studies (Purandara et al., 2019). The configuration around the C=N double bond and the dihedral angles between phenyl rings are key structural characteristics.
Chemical Reactions and Properties
These compounds exhibit various chemical reactions based on their structural configuration. The presence of the acetohydrazide group contributes to their reactivity, making them suitable for further chemical modifications and applications in synthesis of heterocyclic compounds. For instance, related compounds have been used as starting compounds for synthesizing novel heterocyclic compounds (Bekircan et al., 2015).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-16(9-5-6-12-17-10-3-2-4-11-17)22-23-20(24)15-25-19-14-8-7-13-18(19)21/h2-14H,15H2,1H3,(H,23,24)/b9-5+,12-6+,22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNALPRHQSGXDIB-GLXVXHPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C=CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C=C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.